4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane
Overview
Description
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 1,1-dimethylpropyl group and two fluorine atoms
Scientific Research Applications
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane has several scientific research applications:
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules, helping to understand the role of fluorine in biological systems.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Industry: The compound may be used in the development of new materials with specific properties, such as increased chemical resistance or improved thermal stability.
Mechanism of Action
Target of Action
The primary target of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane, also known as Amorolfine , is the fungal cell membrane. It acts by inhibiting two enzymes in ergosterol biosynthesis, reductase and isomerase . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to a loss of cell membrane integrity and function .
Mode of Action
Amorolfine interacts with its targets by binding to the active sites of the reductase and isomerase enzymes, thereby inhibiting their function . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of 24-methylene ignosterol in the cell membrane and a depletion of ergosterol . These changes in the cell membrane composition impair the normal functioning of the fungal cell .
Biochemical Pathways
The affected biochemical pathway is the ergosterol biosynthesis pathway. The inhibition of reductase and isomerase enzymes by Amorolfine prevents the conversion of lanosterol to ergosterol . This leads to an accumulation of 24-methylene ignosterol and a depletion of ergosterol in the fungal cell membrane . The disruption of this pathway affects the integrity and function of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that less than 05 ng equivalents per milliliter of intact drug was detected in plasma samples from normal volunteers following a single dose of 05 g of 025% radiolabeled Amorolfine cream to intact or stripped skin .
Result of Action
The result of Amorolfine’s action is the disruption of the fungal cell membrane, leading to cell death . This is due to the accumulation of 24-methylene ignosterol and the depletion of ergosterol in the cell membrane, which impair the normal functioning of the fungal cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and moisture content of the environment can affect the absorption and efficacy of the compound . Additionally, the presence of oil in the environment can influence the compound’s action
Safety and Hazards
Preparation Methods
The synthesis of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane as the base structure.
Substitution Reaction: A 1,1-dimethylpropyl group is introduced to the cyclohexane ring through a substitution reaction.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Comparison with Similar Compounds
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane can be compared with other similar compounds, such as:
4-(1,1-Dimethylpropyl)cyclohexane: Lacks the fluorine atoms, resulting in different chemical and physical properties.
1,1-Difluorocyclohexane: Lacks the 1,1-dimethylpropyl group, leading to different reactivity and applications.
4-(1,1-Dimethylpropyl)-1-fluorocyclohexane: Contains only one fluorine atom, which may result in different biological and chemical behavior.
Properties
IUPAC Name |
1,1-difluoro-4-(2-methylbutan-2-yl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2/c1-4-10(2,3)9-5-7-11(12,13)8-6-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZIKWSRZKJGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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